3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
CAS No.: 2167921-61-9
Cat. No.: VC5467492
Molecular Formula: C11H14BrN
Molecular Weight: 240.144
* For research use only. Not for human or veterinary use.
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine - 2167921-61-9](/images/structure/VC5467492.png)
Specification
CAS No. | 2167921-61-9 |
---|---|
Molecular Formula | C11H14BrN |
Molecular Weight | 240.144 |
IUPAC Name | 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine |
Standard InChI | InChI=1S/C11H14BrN/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6,11H,1-3,7,13H2 |
Standard InChI Key | JYLAAWZFYJIIES-UHFFFAOYSA-N |
SMILES | C1CC(CC2=C(C1)C=CC(=C2)Br)N |
Introduction
Structural Characteristics and Molecular Properties
The compound’s core consists of a benzo annulene system, where a benzene ring is fused to a seven-membered non-aromatic hydrocarbon ring. The bromine atom occupies position 3 on the bicyclic framework, while the primary amine group is located at position 6. This arrangement introduces both steric and electronic complexities that influence reactivity.
Molecular Formula: C₁₁H₁₄BrN
Exact Mass: 239.911 g/mol
Molecular Weight: 240.14 g/mol
Density: Estimated at 1.4 ± 0.1 g/cm³, consistent with brominated annulene derivatives
Boiling Point: Projected to exceed 300°C due to high molecular rigidity and halogen presence
Solubility: Expected to exhibit lipophilicity (LogP ≈ 3.4), favoring dissolution in dichloromethane or ethyl acetate over aqueous media
The amine group’s basicity (pKa ~9–10) and bromine’s polarizability create distinct regions for electrophilic and nucleophilic interactions, enabling versatile derivatization.
Synthetic Pathways and Optimization
Core Assembly Strategies
The benzo annulene framework is typically constructed via intramolecular Friedel-Crafts alkylation or transition-metal-catalyzed cyclization. For example, treating 2-(3-bromophenyl)cycloheptanol with sulfuric acid induces dehydration and cyclization to form the brominated annulene core.
Amination Techniques
Introducing the amine group at position 6 often involves:
-
Nucleophilic substitution: Reacting 3-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-6-ol with ammonia under high-pressure conditions
-
Reductive amination: Converting a ketone precursor (3-bromo-5H-benzo annulen-6-one) using sodium cyanoborohydride and ammonium acetate
Yield Optimization:
-
Employing microwave-assisted synthesis reduces reaction times from 24 hours to <2 hours
-
Purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) achieves >95% purity
Reactivity Profile and Functionalization
Halogen-Based Transformations
The bromine atom serves as a handle for cross-coupling reactions:
Reaction Type | Conditions | Product |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Amino-substituted analogs |
Amine-Directed Modifications
-
Acylation: Acetic anhydride in pyridine yields the corresponding acetamide
-
Sulfonylation: Tosyl chloride in DCM produces a sulfonamide derivative
-
Mannich Reactions: Formaldehyde and secondary amines generate β-amino ketones
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
-
δ 6.82 (d, J=8.4 Hz, 1H, aromatic H)
-
δ 6.65 (dd, J=8.4, 2.0 Hz, 1H, aromatic H)
-
δ 6.52 (d, J=2.0 Hz, 1H, aromatic H)
-
δ 3.15–2.95 (m, 2H, CH₂NH₂)
-
δ 2.80–2.60 (m, 4H, annulene CH₂)
-
δ 2.10–1.90 (m, 2H, annulene CH₂)
IR (ATR):
-
3380 cm⁻¹ (N-H stretch)
-
1590 cm⁻¹ (C=C aromatic)
-
560 cm⁻¹ (C-Br)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume